2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)12-14-10-6-7-17-11(10)13(16)15-12/h2-7H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMVFPDZGPLXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A direct substitution approach involves replacing a leaving group (e.g., methylsulfonyl or chloro) at position 2 with a 4-methylphenyl nucleophile. In a study by researchers at the ACS, methylthio-substituted thieno[3,2-d]pyrimidinones underwent oxidation to methylsulfonyl derivatives using meta-chloroperbenzoic acid (m-CPBA), followed by displacement with cyclopentylamine. Adapting this method, the methylsulfonyl group in intermediate 14a could be substituted with 4-methylphenylmagnesium bromide under Grignard conditions, though this remains hypothetical in the reviewed literature.
Optimization of Reaction Conditions
Yield optimization hinges on temperature control, catalyst loading, and solvent selection. Key findings include:
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Chlorination Time | 1–2 hours at 110°C | 90% | |
| Nucleophilic Substitution | DMF, 0°C, NaH base | 98% | |
| Hydrolysis | Sat. NaHCO₃, rt | 87% |
For instance, using sodium hydride (NaH) in dimethylformamide (DMF) at 0°C for methylthio substitutions achieved near-quantitative yields, whereas prolonged chlorination beyond 2 hours led to decomposition.
Analytical Validation and Structural Confirmation
Structural confirmation of this compound relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). In analogous compounds, characteristic NMR signals include:
- A singlet for the N-methyl group at δ 2.97 ppm.
- Aromatic protons in the thienopyrimidine core between δ 7.20–8.49 ppm.
- Hydroxyl protons appearing as broad singlets near δ 5–6 ppm, though this may vary with solvent.
MS data typically show molecular ion peaks corresponding to [M+H]⁺, such as m/z 166.0 for N-methylthieno[2,3-d]pyrimidin-4-amine. For the target compound, a molecular ion at m/z 269.08 (C₁₃H₁₂N₂OS⁺) is anticipated.
Challenges and Alternative Pathways
A significant challenge lies in the steric hindrance posed by the 4-methylphenyl group, which may slow substitution kinetics. Alternative routes explored in the literature include:
- One-Pot Cyclocondensation: Combining aminothiophene carboxylates with 4-methylphenyl isothiocyanate to form the thienopyrimidine core and aryl group simultaneously.
- Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes, as demonstrated in the synthesis of related PI3K inhibitors.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thienopyrimidine core.
Substitution: The compound can undergo substitution reactions, particularly at the 4-position hydroxyl group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can produce a wide range of functionalized thienopyrimidines.
Scientific Research Applications
2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound with a thienopyrimidine core, a 4-methylphenyl group at the 2-position, and a hydroxyl group at the 4-position, which is used in scientific research.
Scientific Research Applications
This compound is used in chemistry, biology, medicine, and industry.
Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.
Biology Studies have explored its potential biological activities, such as antimicrobial and anticancer properties. Some novel thieno[3,2-d]pyrimidines with different functional groups have been synthesized as potential cytotoxic agents .
Medicine Research has explored its potential as a therapeutic agent, especially in developing new drugs targeting specific biological pathways. It has been studied as an inhibitor of specific enzymes involved in cancer cell proliferation.
Industry The compound’s chemical properties make it useful in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation Under specific conditions, the compound can be oxidized to form corresponding oxidized derivatives.
- Reduction Reduction reactions can modify the functional groups attached to the thienopyrimidine core.
- Substitution The compound can undergo substitution reactions, particularly at the 4-position hydroxyl group, to form various derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it has been studied as an inhibitor of specific enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Positional Isomerism in Thienopyrimidine Core
- Thieno[2,3-d]pyrimidin-4-ol derivatives (e.g., 2-phenylthieno[2,3-d]pyrimidin-4-ol): The sulfur atom in the thiophene ring is at position 2,3 instead of 3,2. For example, 2-phenylthieno[2,3-d]pyrimidin-4-ol (MW: 242.27) shows weaker antiproliferative activity compared to [3,2-d] isomers .
- Benzo-fused analogs: Compounds like 2-(4-tert-butylphenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (MW: 377.45) exhibit enhanced rigidity and π-stacking interactions, leading to nanomolar IC₅₀ values against tankyrase (TNKS) enzymes .
Substituent Effects at Position 4
- Hydroxyl vs. Chlorine or Morpholine: The hydroxyl group in 2-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-ol facilitates hydrogen bonding, critical for kinase inhibition. Replacement with chlorine (e.g., 2-chloro-4-morpholinylthieno[3,2-d]pyrimidine) introduces electronegativity, enhancing reactivity in nucleophilic substitutions . Morpholine substitution (e.g., 4-[4-(hydroxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine) improves solubility and pharmacokinetics, as seen in ADMET profiles .
Substituent Variations at Position 2
Aryl vs. Alkyl/Heterocyclic Groups
- 4-Methylphenyl vs. Phenyl : The methyl group in 2-(4-methylphenyl) analogs increases lipophilicity (logP ~2.8) compared to unsubstituted phenyl derivatives (logP ~2.3), enhancing cellular uptake .
- Heterocyclic replacements: Triazole/imidazole: 2-alkoxy-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidines (e.g., compound 7a–d) show antiepileptic activity, but replacing triazole with imidazole reduces potency due to altered hydrogen-bonding capacity . Pyrazole: Hybrids like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine exhibit dual kinase inhibition (e.g., EGFR and VEGFR2) via extended planar interactions .
Key Observations :
- Steric and electronic effects : Bulky substituents (e.g., tert-butyl in ) improve target binding but may reduce solubility.
- Hydroxyl group necessity : Removal of the 4-OH group (e.g., in 2-chloro analogs) diminishes activity, underscoring its role in hydrogen bonding .
Pharmacological and Physicochemical Profiles
- This compound: logP: 2.8 (predicted), TPSA: 65 Ų (moderate permeability) . Toxicity: Lower cytotoxicity (CC₅₀ >50 µM in HEK293 cells) compared to morpholine derivatives (CC₅₀ ~20 µM) .
- Analog optimization: Piperidine-methanol substituents (e.g., ) improve aqueous solubility (logS: -3.1 vs. -4.5 for methylphenyl analogs).
Biological Activity
2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound belonging to the thienopyrimidine class. This compound exhibits significant biological activity, making it a candidate for further pharmacological exploration. Its structure features a thieno[3,2-d]pyrimidine core with a 4-methylphenyl group and a hydroxyl group, which contribute to its unique properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H10N2OS. The presence of the hydroxyl group suggests potential for hydrogen bonding, which is crucial for interactions with biological targets. The methyl group on the phenyl ring may enhance lipophilicity, influencing absorption and distribution in biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C12H10N2OS |
| Molecular Weight | 226.28 g/mol |
| Core Structure | Thieno[3,2-d]pyrimidine |
| Functional Groups | Hydroxyl (-OH), Methyl (-CH₃) |
Biological Activities
Research has identified several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell signaling pathways such as phosphatidylinositol-3-kinase (PI3K). PI3K is a critical regulator in cancer biology and serves as a target for therapeutic agents aimed at treating various cancers .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. It has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Mechanism of Action : The mechanism by which this compound exerts its effects involves binding to specific molecular targets. The hydroxyl group enhances its interaction with proteins and enzymes, potentially modulating their activity .
Case Studies and Research Findings
Several studies have explored the biological activity of thienopyrimidine derivatives, including this compound:
- In Vitro Studies : In vitro assays have demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. Specific IC50 values have been reported in studies focusing on different cancer types .
- Animal Models : Animal studies have indicated that oral administration of this compound can significantly reduce tumor size in xenograft models of cancer . These findings support its potential as an anticancer therapeutic.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Optimized synthetic routes have been developed to enhance yield and reduce reaction times. Key steps include:
- Formation of the thienopyrimidine core.
- Introduction of the methylphenyl group at the second position.
- Hydroxylation at the fourth position.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
